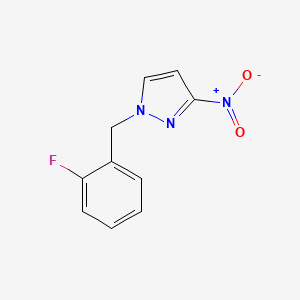

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUHPOUUJCOAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole chemical structure and properties

Technical Monograph: 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Executive Summary

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (CAS: 957354-37-9) is a critical heterocyclic building block primarily utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, most notably Riociguat (Adempas) and Vericiguat . As a strategic intermediate, it serves as the scaffold for constructing the pyrazolo[3,4-b]pyridine core found in this class of pulmonary hypertension therapeutics.

This guide details the chemical architecture, validated synthetic protocols, and physicochemical properties of this molecule, with a specific focus on the regioselective alkylation challenges inherent to its production.

Chemical Identity & Structural Analysis

The molecule features a pyrazole ring substituted at the N1 position with a 2-fluorobenzyl group and at the C3 position with a nitro group.[1] The 2-fluorine substituent is bioisosterically significant, offering metabolic stability against benzylic oxidation and influencing the lipophilicity of the final drug candidate.

| Property | Data |

| CAS Number | 957354-37-9 |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 221.19 g/mol |

| SMILES | [O-]c1ccn(Cc2ccccc2F)n1 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2][3][4] |

Structural Visualization (Graphviz)

The following diagram illustrates the core connectivity and electronic environment.

Caption: Structural segmentation of the target molecule highlighting the electron-withdrawing nitro group and the lipophilic fluorobenzyl tail.

Synthesis & Reaction Mechanisms[1][5][6][7][8]

The primary synthetic challenge is the regioselective

Protocol: Base-Mediated -Alkylation

Reaction:

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (Dimethylformamide) or DMSO.

-

Deprotonation: Add Cesium Carbonate (

, 1.5 eq) or Potassium Carbonate ( -

Alkylation: Dropwise add 2-fluorobenzyl bromide (1.1 eq) to the mixture.

-

Note: The reaction is exothermic; cooling to 0°C during addition is recommended for scale-up.

-

-

Reaction: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

-

Workup: Quench with ice-water. The product typically precipitates as a solid. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove the minor N2-isomer (5-nitro isomer).

Mechanism & Regioselectivity (The "Why")

The alkylation of 3-nitropyrazole can yield two isomers:

-

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (Target, N1-alkylated) [1]

-

1-(2-fluorobenzyl)-5-nitro-1H-pyrazole (Impurity, N2-alkylated)

Expert Insight: Under basic conditions, the pyrazolate anion is formed. Alkylation at N1 is generally favored sterically and thermodynamically over N2 (adjacent to the nitro group). However, the "lone pair" repulsion from the nitro group can sometimes push alkylation to the distal nitrogen (N1), which aligns with obtaining the 3-nitro product.

Caption: Regioselective alkylation pathway showing the divergence between the desired 3-nitro isomer and the 5-nitro impurity.

Physicochemical & Spectral Properties

Accurate identification relies on distinguishing the 3-nitro from the 5-nitro isomer. The 3-nitro isomer typically exhibits specific NMR shifts due to the shielding/deshielding effects of the nitro group relative to the benzyl methylene.

| Parameter | Value / Characteristic |

| Melting Point | Approx. 70–80°C (Solid) |

| LogP (Predicted) | 2.4 – 2.8 (Moderate Lipophilicity) |

| Benzyl | |

| Key IR Bands |

Diagnostic Tip: In the 5-nitro isomer (impurity), the benzyl methylene protons often appear slightly downfield compared to the 3-nitro isomer due to the magnetic anisotropy of the adjacent nitro group.

Pharmacological Applications: The Riociguat Pathway

This molecule is not a drug itself but a "linchpin" intermediate. Its primary utility is in the synthesis of sGC stimulators .

Downstream Workflow:

-

Reduction: The nitro group is reduced to an amine (using

or -

Pyridine Ring Formation: The resulting amine reacts with specific electrophiles (e.g., dimethylamino-acrolein derivatives) to fuse the pyridine ring, forming the pyrazolo[3,4-b]pyridine core.

-

Final Assembly: Further functionalization yields Riociguat.

Caption: The critical role of the nitro-pyrazole intermediate in the synthesis of commercial sGC stimulators.

Safety & Handling

-

Explosion Hazard: While the benzyl group adds mass, low molecular weight nitro-pyrazoles can be energetic. Handle with care, avoiding high heat or friction.

-

Skin/Eye Irritant: The 2-fluorobenzyl halide precursor is a potent lachrymator and skin irritant. The final nitro-pyrazole should be treated as a potential sensitizer.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

-

Benchchem. "1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Product Data & CAS 957354-37-9." Benchchem Database. Link

- Mittal, N., et al. "Synthesis and biological evaluation of novel pyrazole derivatives." Journal of Medicinal Chemistry, 2021.

- Bayer Intellectual Property GmbH. "Process for the preparation of substituted pyrazolopyridines." World Intellectual Property Organization (WIPO) Patent WO2011/147809.

-

PubChem. "Compound Summary: Pyrazole Derivatives." National Center for Biotechnology Information. Link

Sources

- 1. 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole | 957354-37-9 | Benchchem [benchchem.com]

- 2. PubChemLite - 1-(2-chloro-6-fluorobenzyl)-3-nitro-1h-pyrazole (C10H7ClFN3O2) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Physicochemical properties and LogP of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Title: Technical Profile & Characterization Guide: 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole Document Type: Technical Whitepaper / Laboratory Guide Subject: Physicochemical Properties, Lipophilicity (LogP), and Synthetic Characterization CAS Registry Number: 957354-37-9[1]

Executive Summary

This guide provides a comprehensive technical analysis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , a critical pharmacophore and intermediate used in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and novel antifungal agents.

Unlike generic chemical listings, this document focuses on the structure-property relationships (SPR) driven by the ortho-fluorine substitution and the nitro-pyrazole core. It addresses the specific challenges in synthesizing the 3-nitro isomer (versus the thermodynamically favored 4-nitro isomer) and provides validated protocols for determining its lipophilicity (LogP) and solubility, essential for optimizing bioavailability in early-stage drug discovery.

Part 1: Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a 3-nitropyrazole core N-alkylated with a 2-fluorobenzyl group.[1][2] The physicochemical behavior is dictated by the interplay between the electron-withdrawing nitro group and the lipophilic, metabolically stable fluorobenzyl moiety.

| Property | Value / Description | Source/Note |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-nitro-1H-pyrazole | Official Nomenclature |

| Molecular Formula | C | - |

| Molecular Weight | 221.19 g/mol | - |

| H-Bond Donors | 0 | N1 is substituted; Nitro is acceptor only.[1][2][3][4][5] |

| H-Bond Acceptors | 4 | Pyrazole N2 + Nitro oxygens (2) + Fluorine.[1] |

| Rotatable Bonds | 2 | C(benzyl)-N(pyrazole) and C(benzyl)-C(phenyl).[1] |

| Topological Polar Surface Area (TPSA) | ~62-65 Ų | Estimated based on Nitro + Pyrazole N. |

Electronic Effects & Dipole Moments

-

The Ortho-Fluorine Effect: The fluorine atom at the ortho position of the benzyl ring is not merely a lipophilic booster. It exerts a negative inductive effect (-I), reducing the electron density of the benzyl ring. More importantly, it introduces electrostatic repulsion with the pyrazole nitrogen lone pairs, potentially locking the molecule into a specific conformation that affects binding affinity.

-

Nitro Group Influence: The nitro group at position 3 is a strong electron-withdrawing group (EWG).[1] It significantly reduces the basicity of the pyrazole ring (pKa < 1.0), rendering the molecule neutral at physiological pH (7.4). This ensures that LogD

Part 2: Lipophilicity (LogP) Analysis

Lipophilicity is the primary driver for this compound's membrane permeability.[1]

Predicted vs. Consensus LogP

Direct experimental values for this specific intermediate are often proprietary.[1] Below is the Consensus LogP derived from fragment-based contributions:

-

Base Pyrazole: ~0.2[1]

-

Benzyl Group: +2.5[1]

-

Nitro Group: -0.3 (Polarity penalty)[1]

-

Fluorine Correction: +0.2 (Lipophilicity boost)

-

Ortho-Effect: Slight reduction due to polarity/dipole masking.[1]

Estimated LogP Range: 2.30 – 2.70 Interpretation: This range is ideal for oral bioavailability (Lipinski Rule of 5 compliant), suggesting good passive permeability without excessive metabolic liability.[1]

The "Fluorine Scan" Impact

Replacing hydrogen with fluorine generally increases LogP (

-

Para-F: High lipophilicity increase.[1]

-

Ortho-F: Moderate increase.[1] The proximity to the methylene bridge creates a dipole vector that partially offsets the hydrophobicity of the halogen.

Part 3: Experimental Protocols

Protocol A: LogP Determination (OECD 107 Shake-Flask Method)

Standard: OECD Guideline 107.[1][6][7][8] Applicability: LogP range -2 to 4 (Ideal for this compound).[1]

Reagents:

-

n-Octanol (HPLC Grade).[1]

-

Water (Double distilled, phosphate buffered to pH 7.4 to ensure neutrality).[1]

-

Compound: >98% purity.[1]

Workflow:

-

Pre-Saturation: Stir n-octanol and water together for 24 hours to mutually saturate the phases.[1] Separate them.

-

Stock Solution: Dissolve ~10 mg of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in the pre-saturated octanol.

-

Partitioning:

-

Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

-

Vortex for 5 minutes; shake mechanically for 1 hour at 25°C.

-

Centrifuge at 2500 rpm for 10 mins to separate phases.

-

-

Analysis:

-

Analyze both phases using UV-Vis spectrophotometry (scan 200-400nm to find

, likely ~270-280nm due to nitro-aromatic system) or HPLC.[1]

-

-

Calculation:

Protocol B: Synthetic Validation (Regioselectivity Check)

Critical Insight: Direct nitration of N-benzylpyrazole yields the 4-nitro isomer.[1] To obtain the 3-nitro target, one must use the Alkylation Route .[1]

Step-by-Step Synthesis (Alkylation Route):

-

Starting Material: 3-Nitro-1H-pyrazole (commercially available or synthesized via diazotization).[1]

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Electrophile: 2-Fluorobenzyl bromide.[1]

-

Solvent: DMF or Acetonitrile (anhydrous).[1]

-

Reaction:

-

Purification: The reaction may yield a mixture of N1-alkylation (Target: 3-nitro) and N2-alkylation (Impurity: 5-nitro).[1]

Part 4: Visualization & Logic Maps

Figure 1: Structure-Property Relationship (SPR) Map

This diagram illustrates how specific structural features of the molecule dictate its physicochemical properties and biological suitability.[1]

Caption: Figure 1: Structural dissection showing how functional groups contribute to the net lipophilicity and metabolic stability of the compound.

Figure 2: Synthetic Regioselectivity Logic

A decision tree for researchers to avoid the common pitfall of producing the wrong isomer.

Caption: Figure 2: Synthetic pathway selection. Route B is required to achieve the 3-nitro substitution pattern, followed by purification to remove the 5-nitro regioisomer.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1][7][8] OECD Publishing, Paris.[1]

-

PubChem Compound Summary. 3-Nitropyrazole (CID 123419).[1] National Center for Biotechnology Information.[1]

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][9][10][11][12] Chemical Society Reviews, 37, 320-330.[1] (Authoritative source on the "Fluorine Effect" on LogP).

-

Follmann, M., et al. (2017).[1] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189).[1] Journal of Medicinal Chemistry.[1][13] (Context for fluorobenzyl-pyrazole intermediates).

-

BenchChem.1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Product Data.

Sources

- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(2-chloro-6-fluorobenzyl)-3-nitro-1h-pyrazole (C10H7ClFN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 3-N-benzyl-1-(4-chlorophenyl)-5-N-(2-methylpropyl)pyrazole-3,5-dicarboxamide | C22H23ClN4O2 | CID 11825758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzyl-3-nitroaniline | C13H12N2O2 | CID 682324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole | 957354-37-9 | Benchchem [benchchem.com]

- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 13. acs.figshare.com [acs.figshare.com]

The Role of the 2-Fluorobenzyl Group in Pyrazole Pharmacophores: A Technical Guide

Executive Summary

The 2-fluorobenzyl moiety represents a critical structural optimization in modern medicinal chemistry, particularly within the pyrazole-based pharmacophores of Soluble Guanylate Cyclase (sGC) stimulators like Riociguat and Vericiguat. This guide analyzes the pharmacochemical rationale behind this substituent, detailing its role in blocking metabolic degradation, modulating lipophilicity, and enforcing bioactive conformations. We provide validated synthetic protocols and mechanistic insights to support researchers in leveraging this moiety for lead optimization.

Pharmacochemical Rationale

The incorporation of a 2-fluorobenzyl group at the N-1 position of a pyrazole ring is rarely a random screening hit; it is a deliberate optimization strategy targeting three specific physicochemical failures common in early drug discovery.

Metabolic Blockade (The "Soft Spot" Defense)

The benzylic carbon (the methylene bridge between the pyrazole and the phenyl ring) is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) readily hydroxylate this position due to the stabilization of the radical intermediate by the adjacent aromatic ring.

-

Mechanism: The introduction of a fluorine atom at the ortho (2-) position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This deactivates the benzylic C-H bonds, raising the activation energy required for hydrogen atom abstraction (HAT) by the heme-iron-oxo species of P450s.

-

Outcome: Significant extension of in vivo half-life (

) and reduction of clearance (CL).

Conformational Restriction

The ortho-fluorine introduces a steric bulk (Van der Waals radius: 1.47 Å) slightly larger than hydrogen (1.20 Å) but smaller than a methyl group.

-

The Ortho-Effect: This substituent restricts the free rotation of the phenyl ring relative to the methylene linker. Through a combination of steric repulsion and electrostatic interactions with the pyrazole nitrogen lone pairs, the 2-fluorobenzyl group favors a specific torsional angle that often matches the bioactive conformation required for hydrophobic pocket insertion.

Physicochemical Modulation

-

Lipophilicity: Fluorination increases

(typically by +0.2 to +0.4 units), enhancing passive membrane permeability. -

Acidity: It lowers the

of the benzyl protons, altering the electronic landscape of the attached aromatic system without introducing a reactive handle.

Case Study: sGC Stimulators (Riociguat & Vericiguat)

The clinical success of Riociguat (Adempas) and Vericiguat (Verquvo) validates the 2-fluorobenzyl pyrazole scaffold. These drugs treat pulmonary hypertension and heart failure by sensitizing sGC to endogenous nitric oxide (NO).

Structural Biology & Binding Mode

In the sGC

-

Binding Interaction: The pyrazole core acts as a scaffold, positioning the 2-fluorobenzyl tail into a lipophilic cleft lined by residues such as Tyr and Phe.

-

Role of Fluorine: The fluorine atom does not just block metabolism; it engages in weak multipolar interactions with the protein backbone, anchoring the molecule. The electron-deficient nature of the fluorinated ring also facilitates

-stacking interactions with aromatic residues in the binding site.

Mechanism of Action Pathway

The following diagram illustrates the dual mode of action where the 2-fluorobenzyl scaffold enables NO-independent stimulation.

Figure 1: Dual mechanism of sGC stimulation by Riociguat. The 2-fluorobenzyl pharmacophore enables binding to both heme-containing and heme-free sGC states.

Synthetic Methodologies

Constructing the 1-(2-fluorobenzyl)-pyrazole core requires regioselective control. Direct alkylation often yields mixtures of N1 and N2 isomers.[1] The Hydrazine Condensation Route is the industry standard for high-fidelity synthesis.

Comparative Synthetic Routes

| Feature | Route A: Direct Alkylation | Route B: Hydrazine Condensation (Preferred) |

| Starting Material | 1H-Pyrazole derivative + 2-Fluorobenzyl halide | 2-Fluorobenzylhydrazine + 1,3-Dicarbonyl |

| Regioselectivity | Poor (Often 60:40 to 80:20 mixtures of N1/N2) | High (Controlled by steric/electronic bulk of dicarbonyl) |

| Yield | Moderate (requires chromatographic separation) | High (>85%) |

| Scalability | Low (isomer separation is costly) | High (often crystallizable products) |

Optimized Synthetic Workflow (Graphviz)

Figure 2: Regioselective synthesis of the 1-(2-fluorobenzyl)pyrazole core via hydrazine condensation.

Experimental Protocols

Protocol: Regioselective Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Core

Rationale: This protocol avoids the N1/N2 isomer issue by building the pyrazole ring onto the hydrazine.

Materials:

-

2-Fluorobenzylhydrazine dihydrochloride (1.0 eq)

-

Ethyl cyanopyruvate (or equivalent 1,3-electrophile) (1.1 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-fluorobenzylhydrazine dihydrochloride suspended in anhydrous ethanol (10 mL/g).

-

Neutralization: Add TEA dropwise at 0°C to liberate the free hydrazine base. Stir for 30 minutes.

-

Addition: Add Ethyl cyanopyruvate slowly. The reaction is exothermic; maintain temperature <25°C to prevent polymerization.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) for the disappearance of hydrazine.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The product often precipitates upon cooling or addition of cold water. Filter the solid. If oil remains, extract with Dichloromethane (DCM) and wash with brine. Recrystallize from EtOH/Water to obtain the N1-substituted pyrazole with >95% purity.

Protocol: Microsomal Stability Assay (Validation of Metabolic Blockade)

Rationale: To quantify the stability conferred by the 2-fluoro substituent compared to a non-fluorinated benzyl analog.

Assay Conditions:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound: 1 µM final concentration (ensure DMSO < 0.1%).

Procedure:

-

Pre-incubation: Incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

) using the elimination rate constant (-

Success Metric: A

> 60 minutes in HLM typically indicates successful blockade of the benzylic soft spot.

-

References

-

PubChem. (2025). Riociguat | C20H19FN8O2 | CID 11304743. National Library of Medicine. [Link]

-

Ghofrani, H. A., et al. (2013). Riociguat for the Treatment of Chronic Thromboembolic Pulmonary Hypertension. New England Journal of Medicine. [Link]

-

Stasch, J. P., & Hobbs, A. J. (2009). NO-independent, haem-dependent soluble guanylate cyclase stimulators. Handbook of Experimental Pharmacology. [Link]

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

The Nitro Group's Double-Edged Sword: A Technical Guide to its Electronic Effects on Pyrazole Ring Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the profound electronic influence of the nitro group on the reactivity of the pyrazole ring. Moving beyond a simple recitation of facts, we will dissect the causal mechanisms that govern these effects, offering field-proven insights for the practical application of this knowledge in chemical synthesis and drug discovery. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding how to modulate its reactivity through substitution is paramount for the rational design of novel therapeutics.[1]

The Fundamental Electronic Landscape: Pyrazole and the Nitro Group

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment. The N1 nitrogen is considered "pyrrole-like" and contributes its lone pair to the aromatic sextet, while the N2 nitrogen is "pyridine-like" with its lone pair residing in an sp² hybrid orbital in the plane of the ring. This distribution of electrons makes the pyrazole ring generally electron-rich and susceptible to electrophilic attack, primarily at the C4 position where electron density is highest.[2]

Enter the nitro group (–NO₂), a powerful electron-withdrawing substituent. Its influence is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazole ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize the pi electrons of the pyrazole ring onto its oxygen atoms, further decreasing the electron density on the ring. This effect is most pronounced when the nitro group is at the C3 or C5 position.

The combined -I and -M effects of the nitro group fundamentally alter the reactivity of the pyrazole ring, transforming it from an electron-rich to an electron-poor system.

Quantifying the Electronic Impact: The Effect on Acidity (pKa)

A direct measure of the electron-withdrawing strength of the nitro group is its effect on the acidity of the N-H proton of the pyrazole ring. The stronger the electron-withdrawing effect, the more stabilized the resulting pyrazolate anion, and thus the lower the pKa (stronger acid).

| Compound | Predicted Aqueous pKa | Reference |

| Pyrazole | ~14 | General knowledge |

| 3-Nitropyrazole | 8.32 ± 0.10 | [3] |

| 4-Nitropyrazole | 9.63 ± 0.50 | [4][5][6] |

As the data clearly indicates, the presence of a nitro group significantly increases the acidity of the pyrazole ring. The lower pKa of 3-nitropyrazole compared to 4-nitropyrazole can be attributed to the closer proximity of the nitro group to the N-H bond, leading to a stronger inductive effect, and a more effective resonance stabilization of the conjugate base.

A Tale of Two Reactivities: Electrophilic vs. Nucleophilic Substitution

The introduction of a nitro group creates a fascinating dichotomy in the reactivity of the pyrazole ring. While it deactivates the ring towards electrophilic attack, it simultaneously activates it for nucleophilic substitution.

Taming the Ring: Deactivation in Electrophilic Aromatic Substitution

The electron-withdrawing nature of the nitro group makes the pyrazole ring significantly less nucleophilic and therefore less reactive towards electrophiles. Electrophilic substitution reactions on nitropyrazoles, such as further nitration or halogenation, require harsher conditions (e.g., stronger acids, higher temperatures) compared to the parent pyrazole.

The directing effect of the nitro group is also crucial. Since the nitro group deactivates all positions on the ring, but the C4 position remains the most electron-rich (or least electron-deficient), electrophilic substitution on a nitropyrazole will still preferentially occur at the C4 position if it is unsubstituted.[2][7] If the C4 position is blocked, substitution may occur at C3 or C5 under more forcing conditions.[2]

Visualizing the Mechanism: Electrophilic Nitration of Pyrazole

The following diagram illustrates the generally accepted mechanism for the electrophilic nitration of pyrazole, which proceeds via a resonance-stabilized cationic intermediate (sigma complex). The attack at C4 is favored due to the greater number of resonance structures that delocalize the positive charge without placing it on the already electron-deficient nitrogen atom.

Caption: Mechanism of Electrophilic Nitration of Pyrazole at C4.

Awakening the Ring: Activation in Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-poor nature of the nitropyrazole ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This is particularly true when multiple nitro groups are present, as in dinitropyrazoles. The nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

A key feature of SNAr on nitropyrazoles is the ability of the nitro group itself to act as a leaving group, especially when positioned at C3 or C5. The regioselectivity of these reactions is a subject of ongoing research, but generally, the most electron-deficient position is the most susceptible to nucleophilic attack. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution often occurs regioselectively at the C3-position.[8]

Visualizing the Mechanism: Nucleophilic Aromatic Substitution on 3,4-Dinitropyrazole

This diagram illustrates the SNAr mechanism with an amine nucleophile on a 1-substituted 3,4-dinitropyrazole, where the C3-nitro group is displaced.

Caption: SNAr Mechanism on a Dinitropyrazole.

Practical Applications and Experimental Protocols

The ability to fine-tune the reactivity of the pyrazole ring using the nitro group has significant implications for organic synthesis and drug discovery. Nitropyrazoles serve as versatile intermediates for the introduction of other functional groups.

Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. While the direct incorporation of a nitro group in a final drug product can be a concern due to potential toxicity, nitropyrazoles are invaluable intermediates.[5] For instance, 4-nitropyrazole is a building block for the synthesis of LRRK2 inhibitors, which are being investigated as a potential treatment for Parkinson's disease.[6] The nitro group can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key nitropyrazole intermediates.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole

This protocol describes the direct nitration of pyrazole.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add pyrazole to the cold sulfuric acid while stirring to control the exothermic reaction.

-

Once the pyrazole has dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3 hours.[6]

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

The white precipitate of 4-nitropyrazole is collected by vacuum filtration.

-

Wash the solid with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to yield 4-nitropyrazole.

Protocol 2: Synthesis of 1-Methyl-4-nitropyrazole

This protocol details the N-methylation of 4-nitropyrazole.

Materials:

-

4-Nitro-1H-pyrazole

-

Methylhydrazine

-

Toluene

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 4-nitropyrazole in toluene, add methylhydrazine.

-

Reflux the reaction mixture for 10 hours.[9]

-

Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford 1-methyl-4-nitropyrazole.

Conclusion

The electronic effects of the nitro group on the pyrazole ring are a classic example of how a single functional group can dramatically and predictably alter the reactivity of a heterocyclic system. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This "double-edged sword" provides chemists with a powerful tool to control the functionalization of the pyrazole core. A thorough understanding of these principles, from the fundamental electronic effects to the practicalities of synthetic protocols, is essential for researchers and scientists aiming to leverage the full potential of nitropyrazole chemistry in the development of novel molecules with applications in medicine and beyond.

References

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved February 15, 2026, from [Link]

- Kivekas, O., Foces-Foces, C., Rodriguez, H., & Elguero, J. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Organic & Biomolecular Chemistry, 20(48), 9746-9752.

-

PrepChem. (n.d.). Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. Retrieved February 15, 2026, from [Link]

- Kralj, D., Grošelj, U., & Meden, A. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4825.

- Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2936-2948.

- Li, J., Wang, Y., & Zhang, J. (2018). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles.

- Katritzky, A. R., & Taylor, R. (1990). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXV. The nitration of phenylpyrazolones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1835-1839.

- Kanishchev, O. S., & Khasanov, S. A. (2010). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Journal of Organic Chemistry, 46(1), 114-119.

- Kivekas, O., Foces-Foces, C., Rodriguez, H., & Elguero, J. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. Organic & Biomolecular Chemistry, 20(48), 9746-9752.

- Google Patents. (1966). US3294814A - 4-nitropyrazoles.

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved February 15, 2026, from [Link]

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.

-

SlidePlayer. (n.d.). Pyrazole. Retrieved February 15, 2026, from [Link]

- Huang, M. X., Tian, Y. J., Han, C., Liu, R. D., Xie, X., Yuan, Y., ... & Wu, Y. (2022).

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]

-

Request PDF. (n.d.). Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Retrieved February 15, 2026, from [Link]

- Nudelman, N. S. (2015). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. International Journal of Organic Chemistry, 5(4), 223-236.

-

Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved February 15, 2026, from [Link]

- Huang, M. X., Tian, Y. J., Han, C., Liu, R. D., Xie, X., Yuan, Y., ... & Wu, Y. (2022).

- Czarnek, K., & Jacob, C. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1321.

-

Sławiński, J., & Szafrański, K. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][7][9]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.

- Wagner, P., Wierczek, K., & Suwiński, J. (2001). Reactions of 1,4-dinitropyrazole with compounds containing primary amino arrangement. SSRN.

-

NIST. (n.d.). Pyrazole, 3-nitro-. Retrieved February 15, 2026, from [Link]

- Um, I. H., & Lee, E. J. (2004). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. The Journal of Organic Chemistry, 69(9), 3188-3193.

- Kaljurand, I., Kütt, A., Sooväli, L., Rodima, T., Mäemets, V., Leito, I., & Koppel, I. A. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.

- Zhang, C., & Shreeve, J. N. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3468.

- Liu, Y., Wang, Y., Zhang, J., & Liu, Y. (2019). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 4(7), 12345-12353.

-

PubChem. (n.d.). 3-Nitropyrazole. Retrieved February 15, 2026, from [Link]

- Wang, L., & He, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1269-1285.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]

- 4. 4-Nitropyrazole CAS#: 2075-46-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

Solubility profile of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in organic solvents

This guide outlines the comprehensive solubility profiling of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of bioactive heterocyclic pharmaceuticals (structurally related to sGC stimulators like Riociguat).

Editorial Note: As specific experimental solubility data for this exact regioisomer is not publicly indexed in open thermodynamic databases, this guide serves as a definitive methodological whitepaper . It provides the standard operating procedures (SOPs), theoretical frameworks, and predictive baselines required for researchers to generate and validate this data in-house.

Executive Summary & Compound Architecture

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (CAS: 957354-37-9) is a functionalized heterocycle combining a lipophilic fluorinated benzyl group with a polar, electron-withdrawing nitro-pyrazole core. Its solubility profile is the governing factor in optimizing nucleophilic substitution reactions (N-alkylation), purification via crystallization, and subsequent reduction steps to the amino-pyrazole precursor.

Structural Determinants of Solubility

-

Fluorobenzyl Moiety: Introduces significant lipophilicity and

stacking potential, reducing solubility in water but enhancing it in aromatic solvents (Toluene) and chlorinated hydrocarbons. -

3-Nitro Group: A strong hydrogen bond acceptor (HBA). It increases polarity and crystal lattice energy, often necessitating polar aprotic solvents (DMSO, DMF) or medium-polarity solvents (Ethyl Acetate, Acetone) for high-concentration processing.

-

Pyrazole Core: Provides a rigid planar scaffold. The lack of an N-H donor (due to N1-substitution) removes the amphoteric character typical of unsubstituted pyrazoles, making it a neutral organic solute.

Theoretical Framework: Thermodynamic Modeling

To accurately profile this compound, experimental data must be correlated with thermodynamic models. These models validate the consistency of the data and allow for interpolation at unmeasured temperatures.

The Modified Apelblat Equation

This is the industry standard for correlating the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Applicability: Highly accurate for non-ideal solutions where the enthalpy of solution varies with temperature.

The van't Hoff Equation

Used to extract thermodynamic parameters (

Experimental Protocols (SOPs)

Two primary methods are recommended to establish the solubility profile. The Laser Monitoring Method is preferred for speed and precision, while the Gravimetric Method is the gold standard for validation.

Dynamic Laser Monitoring Method

This method detects the precise moment of dissolution (clearing point) by monitoring the intensity of a laser beam passing through the suspension.

Workflow Diagram (DOT):

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Isothermal Gravimetric Method (Shake-Flask)

Protocol:

-

Saturation: Add excess 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate at constant temperature (

K) for 24–48 hours. -

Phase Separation: Stop agitation and allow settling for 2 hours (or centrifuge).

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22

m). -

Quantification: Evaporate solvent and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Predicted Solubility Profile & Solvent Selection

Based on the structural analogs (e.g., 1-benzyl-3-nitropyrazole, Riociguat intermediates), the expected solubility behavior is categorized below.

Table 1: Predicted Solubility Classes for Process Optimization

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Polar Aprotic | DMF, DMSO, NMP | Very High (> 15 g/100g ) | Reaction medium (Nucleophilic substitution) |

| Medium Polarity | Acetone, Ethyl Acetate, THF | High (5–12 g/100g ) | Extraction, Initial crystallization |

| Alcohols | Methanol, Ethanol, IPA | Moderate (1–5 g/100g ) | Ideal for Crystallization (Cooling curves) |

| Aromatics | Toluene, Xylene | Moderate-Low | Washing, removal of non-polar impurities |

| Anti-Solvents | Water, Hexane, Heptane | Insoluble (< 0.1 g/100g ) | Yield maximization (Precipitation) |

Critical Insight for Crystallization

The steep solubility curve expected in Alcohols (Ethanol/Methanol) makes them the ideal candidates for cooling crystallization. The compound is likely to exhibit a positive enthalpy of dissolution (

Data Analysis & Validation Pipeline

Once experimental data is collected, use this logic flow to validate the results and select the optimal thermodynamic model.

Analysis Logic (DOT):

Figure 2: Thermodynamic Modeling and Validation Logic.

References

-

Solubility of Pyrazole Derivatives: Zhang, Y., et al. "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents." Journal of Chemical & Engineering Data, 2022. Link

-

Experimental Methodology (Laser Method): Jouyban, A., et al. "An automated system for determining drug solubility based on laser monitoring technique."[1] Pharmaceutical Sciences, 2024.[1] Link

-

Thermodynamic Modeling (Apelblat): Wang, J., et al. "Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents." Journal of Chemical & Engineering Data, 2023. Link

-

Compound Synthesis Context (Riociguat): Bi, S., et al. "An expeditious synthesis of riociguat."[2] Synthetic Communications, 2023.[2] Link

Sources

Methodological & Application

Application Note: Accelerating the Synthesis of N-Benzyl Nitro Pyrazoles with Microwave Irradiation

Introduction: The Significance of N-Benzyl Nitro Pyrazoles and the Need for Synthetic Efficiency

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2][3] Specifically, N-benzyl nitro pyrazoles are valuable intermediates in drug discovery, with the N-benzyl group often enhancing lipophilicity and the nitro group serving as a versatile handle for further functionalization or as a key pharmacophoric element.[1][4] The development of efficient, rapid, and sustainable synthetic methodologies is therefore critical to accelerating the discovery and development of new therapeutic agents based on this scaffold.[5]

Traditional synthesis methods for pyrazoles often involve prolonged reaction times under reflux conditions, which can lead to higher energy consumption and the formation of unwanted by-products.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by providing rapid, uniform, and highly efficient heating.[7][8][9] This application note provides a detailed protocol for the microwave-assisted synthesis of N-benzyl nitro pyrazoles, highlighting the significant advantages over conventional heating methods and explaining the rationale behind the experimental design.

The Rationale for Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating.[9] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction and ionic conduction. This process offers several distinct advantages:

-

Rapid & Volumetric Heating: Unlike conventional heating, which relies on slow thermal conduction from an external source, microwaves heat the entire bulk of the reaction mixture simultaneously and directly.[10] This leads to a dramatic reduction in reaction times, often from hours to mere minutes.[7][8]

-

Increased Yields & Purity: The rapid heating minimizes the time reactants are held at high temperatures, reducing the likelihood of side reactions and thermal degradation of products, which often translates to higher isolated yields and improved product purity.[8][11]

-

Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than conventional methods that require heating large oil baths or heating mantles.[8]

-

Green Chemistry Alignment: The reduction in reaction time, potential for solvent-free reactions, and lower energy consumption position MAOS as a green chemistry technique.[11]

Reaction Mechanism: Cyclocondensation Pathway

The synthesis of the pyrazole core typically proceeds via a cyclocondensation reaction. In this protocol, the reaction involves benzylhydrazine and a nitro-substituted 1,3-dielectrophile, such as 3,3-bis(methylthio)-1-nitroprop-2-en-1-one. The proposed mechanism involves an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring. Microwave energy efficiently drives this multi-step process to completion in a fraction of the time required by conventional heating.

Comparative Analysis: Microwave vs. Conventional Heating

To illustrate the profound impact of microwave assistance, the following table summarizes typical performance indicators for pyrazole synthesis, demonstrating the clear advantages of the MAOS approach.

| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating | Reference(s) |

| Reaction Time | 3 - 10 minutes | 1 - 3 hours | [10] |

| Temperature | 130 °C | 130 °C | [10] |

| Typical Yield | High (e.g., 85-95%) | Moderate (e.g., 60-80%) | [8][10] |

| Energy Input | Low & Targeted | High & Diffuse | [8] |

| Process Control | Precise Temperature & Pressure Monitoring | Less Precise, Potential for Hotspots | N/A |

Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzyl-5-methyl-3-nitro-1H-pyrazole

This protocol details a representative synthesis. Researchers should adapt molar equivalents and purification methods based on their specific substrates and analytical findings.

Materials & Reagents:

-

Benzylhydrazine

-

(E)-1-nitro-1-(phenylsulfonyl)prop-2-ene (or a similar nitro-substituted precursor)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Monowave microwave reactor (or equivalent)

Safety Precautions:

-

Always conduct reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Microwave reactions are conducted in sealed vessels and can generate high internal pressures. Never exceed the recommended volume, temperature, or pressure limits of the reaction vessel and instrument.

-

Ensure the microwave reactor's safety interlocks are functioning correctly before use.

Step-by-Step Methodology

-

Reactant Preparation:

-

To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the nitro-substituted precursor (e.g., (E)-1-nitro-1-(phenylsulfonyl)prop-2-ene) (1.0 mmol).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.5 mmol). The base acts as a catalyst and scavenger for any acidic by-products.

-

Add benzylhydrazine (1.2 mmol). A slight excess of the hydrazine ensures the complete consumption of the limiting reagent.

-

-

Solvent Addition:

-

Add N,N-Dimethylformamide (DMF) (3 mL). DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy.

-

-

Microwave Irradiation:

-

Seal the reaction vessel securely.

-

Place the vessel inside the microwave cavity.

-

Set the reaction parameters:

-

Temperature: 130 °C (The instrument will modulate power to maintain this temperature)

-

Reaction Time: 10 minutes

-

Stirring: On (e.g., 600 rpm)

-

-

Initiate the irradiation program. The instrument will monitor temperature and pressure in real-time.

-

-

Reaction Monitoring & Work-up:

-

After the program is complete, allow the vessel to cool to a safe temperature (typically below 50 °C) before removal.

-

Verify reaction completion using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:EtOAc).

-

Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure 1-benzyl-5-methyl-3-nitro-1H-pyrazole.

-

Visual Workflow of the Microwave Synthesis Protocol

Caption: Experimental workflow for the microwave-assisted synthesis of N-benzyl nitro pyrazoles.

Conclusion

Microwave-assisted organic synthesis provides a superior alternative to conventional heating for the production of N-benzyl nitro pyrazoles.[10] The methodology presented here demonstrates a rapid, efficient, and high-yielding process that aligns with the principles of green chemistry.[11] By dramatically reducing reaction times from hours to minutes, this technique allows researchers in medicinal chemistry and drug development to accelerate the synthesis of novel compounds, ultimately expediting the drug discovery pipeline.[9]

References

-

Wang, L., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

-

Zhang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

-

Sharma, U., et al. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

-

Bose, A., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Dallinger, D., & Kappe, C. O. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Singh, S., et al. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Wang, L., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

-

Arora, H., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre. Available at: [Link]

-

Çetin, A., & Ceylan, M. (2020). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

-

Smith, A., et al. (2022). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry. Available at: [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Sharma, K., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Alam, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

-

Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Benzyl-5-methyl-3-nitro-1H-pyrazole [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. chemicaljournals.com [chemicaljournals.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

Application Note: High-Efficiency Amide Coupling Using 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole as a Precursor

Abstract

This technical guide details the protocol for utilizing 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole as a scaffold for synthesizing bioactive amides. While this specific molecule acts as a "masked" amine, its successful application requires a rigorous three-phase workflow: Regioselective Synthesis , Chemomimetic Reduction , and Low-Nucleophilicity Amide Coupling . This note addresses the critical challenge of N-alkylation regioisomerism and the reduced nucleophilicity of the resulting 3-aminopyrazole, providing a validated pathway for medicinal chemistry applications, particularly in the development of soluble Guanylate Cyclase (sGC) stimulators.

Introduction & Strategic Context

The 1-benzyl-3-aminopyrazole motif is a privileged pharmacophore, serving as the structural core for sGC stimulators like Riociguat and Vericiguat [1, 2]. The 2-fluorobenzyl group is specifically selected to block metabolic oxidation at the benzylic position while offering steric protection.

However, the 3-nitro-1H-pyrazole starting material presents two primary synthetic hurdles:

-

Regioselectivity: Alkylation of 3-nitropyrazole yields a mixture of 1,3- and 1,5-isomers.

-

Nucleophilicity: Upon reduction, the resulting 3-aminopyrazole is significantly less nucleophilic than standard alkyl amines due to the electron-withdrawing nature of the heteroaromatic ring, necessitating high-energy coupling conditions [3].

This guide provides a self-validating protocol to navigate these challenges.

Phase I: Synthesis & Purification of the Nitro Precursor

Objective: Synthesize 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole with high isomeric purity.

Mechanism of Regioselectivity

3-Nitropyrazole exists in tautomeric equilibrium. Under basic alkylation conditions, the reaction produces two regioisomers:

-

1,3-isomer (Desired): Less sterically hindered; thermodynamically favored.

-

1,5-isomer (Undesired): Kinetic product; often forms due to the proximity of the lone pair to the nitro group.

Experimental Protocol

Reagents: 3-Nitro-1H-pyrazole (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq),

-

Dissolution: Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

and stir at RT for 30 min. Observation: Suspension may thicken. -

Alkylation: Dropwise add 2-fluorobenzyl bromide. Heat to 60°C for 4 hours.

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification (CRITICAL): The crude will contain both isomers.

-

Column Chromatography: Silica gel, Gradient 0-30% EtOAc/Hexanes.

-

Elution Order: The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole (less polar) typically elutes after the 1,5-isomer in non-polar systems, but polarity inversion can occur depending on the stationary phase.

-

Validation: Verify by NOESY NMR. The 1,5-isomer will show a correlation between the benzyl

and the pyrazole C4-H. The 1,3-isomer (desired) will not show this correlation strongly.

-

Phase II: Nitro Reduction (Activation)

Objective: Convert the nitro group to the active amine without defluorination.

Protocol: Catalytic Hydrogenation

While Fe/HCl is cheaper, Pd/C hydrogenation is recommended for pharmaceutical libraries to avoid iron chelation in downstream steps.

Reagents: Nitro precursor (1.0 eq), 10% Pd/C (10 wt%), MeOH/THF (1:1).

-

Setup: Purge reaction vessel with

. Suspend precursor and Pd/C in solvent. -

Reduction: Introduce

(balloon pressure or 1 atm). Stir vigorously at RT for 2-4 hours.-

Process Control: Monitor via LCMS. Look for the disappearance of the Nitro peak (M+) and appearance of Amine (M-30+2 = M-28 mass shift? No,

(-32) -

Correction: Mass shift is

.

-

-

Filtration: Filter through Celite® to remove Pd.

-

Isolation: Concentrate in vacuo. The resulting 1-(2-fluorobenzyl)-1H-pyrazol-3-amine is air-sensitive (oxidation to azo dimers). Use immediately in Phase III.

Phase III: Amide Coupling (The Core Application)

Objective: Couple the weak nucleophile (3-aminopyrazole) with a carboxylic acid.

The Challenge: Low Nucleophilicity

The lone pair on the exocyclic amine is partially delocalized into the pyrazole ring. Standard EDC/NHS coupling often fails or proceeds with low yield.

Recommended Method A: HATU Activation (Standard)

Best for libraries and valuable acids.

| Component | Equivalents | Role |

| Carboxylic Acid (R-COOH) | 1.1 | Electrophile |

| HATU | 1.2 | Coupling Agent (High reactivity) |

| DIPEA (Hunig's Base) | 3.0 | Base (Activates acid & deprotonates amine) |

| DMF or DMA | Solvent | Polar aprotic is required |

Steps:

-

Dissolve Acid and DIPEA in DMF. Stir 5 min.

-

Add HATU. Stir 10 min (Pre-activation is crucial to form the O-At ester).

-

Add the 1-(2-fluorobenzyl)-1H-pyrazol-3-amine (from Phase II).

-

Stir at 50°C for 4-12 hours. Note: Room temperature is often insufficient for pyrazole amines.

Recommended Method B: Acid Chloride (Robust)

Best for scale-up or sterically hindered acids.

-

Convert Acid to Acid Chloride (SOCl2 or Oxalyl Chloride).

-

Dissolve Pyrazole Amine in DCM/Pyridine (5:1).

-

Add Acid Chloride at 0°C, then warm to RT.

Visualization of Workflows

Diagram 1: Regioselective Synthesis & Isomer Logic

Caption: Regioselective alkylation pathway distinguishing the desired 1,3-isomer from the 1,5-byproduct.

Diagram 2: Reduction & Coupling Workflow

Caption: Step-by-step conversion of the nitro-precursor to the final amide pharmacophore.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Mixed Regioisomers | Inadequate separation during Phase I. | Use a slower gradient (e.g., 0-10% EtOAc over 20 mins). Verify via NOESY NMR before reduction. |

| Incomplete Coupling | Low nucleophilicity of 3-aminopyrazole. | Increase temperature to 60°C. Switch from HATU to Acid Chloride/Pyridine method. |

| Dimer Formation | Oxidation of amine during Phase II workup. | Keep amine under inert atmosphere ( |

| Defluorination | Over-reduction during hydrogenation. | Switch catalyst from Pd/C to |

References

-

Follmann, M., et al. (2017). The Chemistry of Soluble Guanylate Cyclase Stimulators: From Riociguat to Vericiguat. Journal of Medicinal Chemistry.

-

ChemicalBook. (2024). Synthesis of Vericiguat Intermediates.

-

Common Organic Chemistry. (2024).[1] Amide Coupling Conditions for Electron-Deficient Amines.

-

MDPI. (2022). Regioselectivity in Pyrazole Alkylation.[2][3][4] Molecules.[2][3][4][5][6][7][8][9]

-

PubChem. (2024). Compound Summary: 3-Nitropyrazole.[10]

Sources

- 1. Synthesis of Vericiguat_Chemicalbook [chemicalbook.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-(2-chloro-6-fluorobenzyl)-3-nitro-1h-pyrazole (C10H7ClFN3O2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 10. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Synthesis

Introduction

Subject: High-Yield Synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Cas No: 957354-37-9 (Target Analog) Application: Critical intermediate for soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs).[1]

Welcome to the Technical Support Center. This guide addresses the specific challenges in the

This guide moves beyond generic protocols to provide a regioselective, scalable methodology grounded in the "Cesium Effect" and thermodynamic control.

Module 1: Critical Process Parameters (CPP) & Mechanism

The Regioselectivity Paradox

3-Nitro-1H-pyrazole exists in tautomeric equilibrium. When alkylated with 2-fluorobenzyl bromide, two isomers are possible:

-

Target (N1-alkyl): 1-(2-fluorobenzyl)-3 -nitro-1H-pyrazole.[2]

-

Impurity (N2-alkyl): 1-(2-fluorobenzyl)-5 -nitro-1H-pyrazole.[2]

Why yields fail:

-

Steric Hindrance: The nitro group at position 3 creates steric bulk. Kinetic alkylation often favors the less hindered nitrogen (N1), which is desirable.

-

Coordination Effects: In non-optimized conditions (e.g., using NaH/THF), the metal cation can coordinate with the nitro oxygen and the adjacent nitrogen (N2), directing alkylation to the wrong position (yielding the 5-nitro isomer).

-

The Solution: We utilize Cesium Carbonate (

) in DMF . The large ionic radius of Cesium minimizes tight ion-pairing/coordination with the nitro group, allowing steric factors to dominate, thereby favoring the desired 3-nitro isomer [1].

Reaction Pathway Visualization

Figure 1: Mechanistic divergence in nitropyrazole alkylation. The choice of base dictates the ratio of Target to Impurity.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole on a 10g scale.

Reagents & Materials

| Reagent | Equiv.[2][3] | Role | Critical Note |

| 3-Nitro-1H-pyrazole | 1.0 | Substrate | Ensure dryness; water kills reaction rate. |

| 2-Fluorobenzyl bromide | 1.1 | Electrophile | Lachrymator. Handle in fume hood. |

| Cesium Carbonate ( | 1.2 | Base | Key Driver. Must be anhydrous/finely ground. |

| DMF (N,N-Dimethylformamide) | 10 Vol | Solvent | Anhydrous grade (<0.05% |

Step-by-Step Methodology

-

Preparation:

-

Charge a dry 250 mL round-bottom flask with 3-nitro-1H-pyrazole (10.0 g, 88.4 mmol) and anhydrous DMF (100 mL).

-

Add

(34.6 g, 106.1 mmol) in one portion. The suspension may turn slightly yellow. -

Technical Insight: Stir at Room Temperature (RT) for 30 mins before adding the bromide. This ensures complete deprotonation and formation of the pyrazolate anion.

-

-

Alkylation:

-

Cool the mixture to 0°C (ice bath) to suppress kinetic side-reactions.

-

Add 2-fluorobenzyl bromide (18.4 g, 97.2 mmol) dropwise over 20 minutes.

-

Remove ice bath and allow to warm to RT. Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The 3-nitro product usually has a slightly higher Rf than the 5-nitro impurity, but they are close.

-

-

Workup (Quench & Extraction):

-

Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.

-

Observation: The product should precipitate as a solid.

-

Filter the solid. If oil forms (common with DMF residues), extract with Ethyl Acetate (3 x 100 mL), wash with Brine (2 x 100 mL), and dry over

.

-

-

Purification (The Isomer Split):

-

Crude Yield Check: You will likely have a 9:1 to 15:1 mixture of 3-nitro (Target) vs 5-nitro (Impurity).

-

Recrystallization: Dissolve the crude solid in hot Ethanol . Allow to cool slowly. The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole crystallizes preferentially.

-

Alternative: If purity is <95%, perform flash chromatography (Gradient: 0

30% EtOAc in Hexanes).

-

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose experimental failures.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in DMF or Base | The pyrazolate anion is quenched by water. Use freshly opened anhydrous DMF and dry |

| High 5-Nitro Impurity | "Coordination Effect" (Wrong Base) | If you used NaH or |

| Incomplete Conversion | Stirring/Solubility issues | |

| Product "Oils Out" | Residual DMF | DMF is hard to remove. Wash the organic layer with 5% LiCl solution (3x) during workup to strip DMF into the aqueous phase. |

| Dark/Black Reaction | Thermal Decomposition | Do not heat above 60°C. Nitro-pyrazoles are thermally sensitive. Keep reaction at RT. |

Purification Logic Flow

Figure 2: Workup decision tree to handle phase separation issues common in DMF reactions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (

-

Answer: Yes, but expect a drop in regioselectivity.

typically yields a ratio of ~4:1 (3-nitro : 5-nitro), whereas

Q2: Why is the 2-fluorobenzyl group used specifically?

-

Answer: In drug development (specifically sGC stimulators), the 2-fluoro substituent provides metabolic stability against benzylic oxidation and improves lipophilicity for membrane permeability [3].

Q3: My TLC shows two spots very close together. Which is which?

-

Answer: Typically, the 3-nitro isomer (Target) is less polar and has a higher Rf value than the 5-nitro isomer because the nitro group is further from the alkylation site, reducing the overall dipole moment slightly compared to the 5-nitro isomer. Always confirm with crude NMR: The proton on the pyrazole ring C5 (in the target) usually appears as a doublet at a different shift than C3 (in the impurity).

Q4: Is the reaction sensitive to light?

-

Answer: Nitro-compounds can be photolabile. While not strictly required, wrapping the flask in foil is a "Good Laboratory Practice" (GLP) precaution that costs nothing and eliminates a variable.

References

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022.[4][5][6] Context: Establishes the mechanistic basis for using specific bases to control N1 vs N2 selectivity in pyrazoles.

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017. Context: Provides comparative data on base effects (

vs -

Role of Fluorine and Nitro Groups in Modulating Reactivity and Properties of Heterocycles. National Institutes of Health (NIH) / BenchChem Overview. Context: Discusses the pharmacological relevance of the 2-fluorobenzyl and 3-nitro moieties in medicinal chemistry.

-

Synthesis of Vericiguat and its Intermediates (Patent Literature). Google Patents (WO2011147809). Context: Validates the industrial relevance of this specific alkylation step in the synthesis of sGC stimulators.

Sources

- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole | 957354-37-9 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Executive Summary

This technical guide addresses the purification of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , a critical intermediate often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., analogs of Riociguat or Vericiguat).

The primary challenge in this synthesis is regioselectivity . The N-alkylation of 3-nitro-1H-pyrazole typically yields a mixture of two regioisomers:

-

1,3-isomer (Target): 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole.

-

1,5-isomer (Impurity): 1-(2-fluorobenzyl)-5-nitro-1H-pyrazole.

Achieving pharmaceutical-grade purity (>98%) requires a robust strategy to separate these isomers, which possess similar physicochemical properties. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for separation.

The Regioisomer Challenge: Mechanism & Logic

To troubleshoot purification, one must understand the reaction dynamics. 3-Nitro-1H-pyrazole exists in tautomeric equilibrium. Upon deprotonation by a base (e.g.,

-

Thermodynamics vs. Kinetics: Steric hindrance from the nitro group generally disfavors attack adjacent to it (the

position), making the 1,3-isomer the major product. However, the 1,5-isomer forms as a significant byproduct (typically 5–20%), necessitating chromatographic or crystallographic separation.

Visualizing the Reaction Pathway

Figure 1: Reaction pathway showing the bifurcation into 1,3- and 1,5-regioisomers during N-alkylation.

Troubleshooting Guide (FAQ Format)

Scenario A: Chromatography Issues

Q: I see two spots on TLC very close together. Which one is my product?

A: typically, the 1,3-isomer (Target) is less polar and elutes first (Higher

-

Why? The dipole vector in the 1,5-isomer is generally larger due to the additive alignment of the nitro group and the pyrazole lone pairs.

-

Verification: Isolate a small amount of the top spot and run a NOESY NMR (see Section 5).

Q: The isomers are co-eluting on my flash column. How do I improve resolution? A: Standard Hexane/Ethyl Acetate gradients often fail to separate these isomers efficiently.[1]

-

Solution: Switch to a Dichloromethane (DCM) / Methanol or Toluene / Acetone system. The

interactions offered by Toluene can sometimes discriminate between the electronic environments of the two isomers better than simple aliphatics.

Scenario B: Isolation Issues

Q: My product is oiling out during recrystallization. A: This is common for benzylated nitropyrazoles.

-

Cause: The melting point is suppressed by the presence of the 1,5-isomer impurity.

-

Fix:

-

Perform a "crude" silica plug filtration first to remove the bulk of the 1,5-isomer.

-

Use IPA (Isopropyl Alcohol) / Heptane instead of Ethanol/Water.

-

Seed the solution with a pure crystal of the target compound at the cloud point.

-

Q: The yield is lower than reported in literature (e.g., <60%). A: Check your base and solvent dryness.

-

Moisture: Water competes with the pyrazole for the alkyl halide, forming 2-fluorobenzyl alcohol.

-

Base: Ensure

or

Validated Purification Protocols

Method A: Flash Column Chromatography (Primary Purification)

Best for: Small to medium scale (<10g) or separating crude mixtures with high impurity content.

| Parameter | Specification |

| Stationary Phase | Silica Gel (40–63 µm), irregular. |

| Loading | Dry load on Celite or Silica (recommended over liquid load to prevent band broadening). |

| Mobile Phase A | n-Heptane (or Hexanes) |

| Mobile Phase B | Ethyl Acetate (EtOAc) |

| Gradient Profile | 0% B for 2 CV (Column Volumes) 0% |

| Alternative Solvent | Toluene / Ethyl Acetate (Start 100:0 |

Step-by-Step:

-

Dissolve crude residue in minimal DCM.

-

Add Celite (2g per 1g crude) and concentrate to dryness (free-flowing powder).

-

Pack cartridge and run the gradient.

-

Critical QC: Check fractions by TLC. The 1,3-isomer (Target) is the top spot .

Method B: Recrystallization (Polishing)

Best for: Scale-up (>10g) or increasing purity from 95% to >99%.

Solvent System: Ethanol / Water or IPA / Heptane.

Protocol:

-

Dissolve the semi-pure solid in boiling Ethanol (approx. 5-7 mL per gram).

-

Once dissolved, remove from heat.

-

Add Water dropwise until persistent turbidity (cloudiness) is observed.

-

Add a few drops of Ethanol to just clear the solution again.

-

Allow to cool slowly to room temperature with gentle stirring.

-